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Compound of Interest |

Compound Name: 15-Methylhexadecasphinganine
CAS No.: 26048-10-2
Cat. No.: B587849
- 7

Subtitle: A Critical Review of Microbial Branched-Chain Sphingoid Bases in Host Immunity and
Drug Development

Executive Summary

15-Methylhexadecasphinganine (also known as iso-C17-sphinganine or iso-d17:0) is a
bioactive branched-chain sphingoid base (BCSB) primarily produced by members of the human
gut microbiota, specifically the Bacteroides genus (e.g., B. thetaiotaomicron, B. fragilis). Unlike
mammalian sphingolipids, which predominantly feature straight C18 chains (d18:0), this
molecule represents a critical signaling interface between the microbiome and the host immune
system.

Recent lipidomic profiling identifies 15-Methylhexadecasphinganine as a potent
immunomodulator essential for maintaining intestinal homeostasis. Its depletion is correlated
with Inflammatory Bowel Disease (IBD) and elevated host inflammation. For drug development
professionals, this molecule represents a novel class of "postbiotics” or "pharmabiotics” with
potential therapeutic applications in autoimmune disorders and hepatic lipid metabolism.

Structural Biochemistry & Origin
Chemical Identity

e IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol
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e Common Name:iso-C17-Sphinganine (iso-d17:0)
e Molecular Formula: C17H37NO2

 Structural Distinction: The defining feature is the iso-methyl branch at the penultimate carbon
(C15) of the 16-carbon backbone. This contrasts with the straight-chain C18-sphinganine
(d18:0) synthesized by mammalian Serine Palmitoyltransferase (SPT).[1]

Biosynthetic Divergence

The structural difference arises from the substrate specificity of the bacterial SPT enzyme.
While mammalian SPT prefers Palmitoyl-CoA (straight C16), Bacteroides SPT utilizes
branched-chain fatty acyl-CoAs (specifically 13-methyltetradecanoyl-CoA) derived from leucine
metabolism.
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Figure 1:Divergent biosynthetic pathways. Mammalian systems produce straight-chain bases
(Blue), while Bacteroides utilize iso-branched precursors to generate 15-
Methylhexadecasphinganine (Green).

Biological Mechanisms|2][3]
The "Sphingolipid Rheostat" of Immunity

15-Methylhexadecasphinganine functions as an exogenous regulator of host immunity. It is
not merely a structural lipid but a bioactive ligand.

 Invariant Natural Killer T (iNKT) Cell Modulation: Bacterial sphingolipids are structurally
compatible with the CD1d antigen-presenting molecule. However, due to the branched chain,
they bind to CD1d and the iNKT T-cell receptor (TCR) with different kinetics than the potent
activator

-GalCer.

o Mechanism:[2][3][4] 15-Methylhexadecasphinganine acts as an antagonist or weak
agonist, effectively dampening iNKT cell activation. This prevents excessive inflammation
in the gut mucosa, promoting tolerance to commensal bacteria.

o Pathology: In the absence of this lipid (e.g., dysbiosis or antibiotic usage), iINKT cells may
become hyperactive, contributing to the colonic inflammation observed in IBD.

Hepatic Lipid Metabolism (Gut-Liver Axis)

Upon absorption in the colon, this lipid enters the portal circulation and is transported to the
liver.

o Ceramide Pool Alteration: It is incorporated into complex sphingolipids (ceramides,
sphingomyelins) in the liver.

o Metabolic Impact: Presence of iso-branched sphingolipids in the liver has been linked to
reduced hepatic lipid accumulation, suggesting a protective role against Steatotic Liver
Disease (SLD).
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Figure 2:Mechanism of Action. The lipid acts locally to silence iINKT cells and systemically to
modulate hepatic metabolism.

Analytical Workflows (Sphingolipidomics)

Detecting 15-Methylhexadecasphinganine requires high-resolution mass spectrometry
because it is isobaric with straight-chain C17-sphinganine (d17:0), a common internal standard.

Differentiation Strategy

Researchers must not rely solely on precursor mass (
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). Differentiation requires:

» Chromatographic Separation:lso-branched bases typically elute slightly earlier than their
straight-chain isomers on C18 reverse-phase columns.

 MS/MS Fragmentation: While fragments are similar, ratio analysis of specific product ions
can confirm the branching.

LC-MS/MS Parameters (Targeted)

¢ |onization: ESI Positive Mode

e Precursor lon:m/z 288.3 (

)

e Key Product lons:m/z 270.3 (

), m/z 60.1 (Ethanolamine fragment)

Precursor ( Product ( Retention Time

Analyte .
(Relative)

) )
15-
Methylhexadecasphin 288.3 270.3 0.95x (Elutes Earlier)
ganine
C17-Sphinganine

288.3 270.3 1.00x (Reference)
(Std)
C18-Sphinganine 302.3 284.3 1.15x

Experimental Protocols
Extraction from Fecal/Bacterial Samples

Objective: Isolate sphingoid bases while removing neutral lipids. Method: Modified Bligh & Dyer
with Alkaline Hydrolysis.
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e Lysis: Resuspend pellet in PBS. Add glass beads and bead-beat (3 x 30s).
e Monophase Formation: Add Chloroform:Methanol (1:2 v/v). Vortex vigorously.

e Hydrolysis (Critical): Add KOH in Methanol (final conc. 0.1M) to hydrolyze ester-linked fatty
acids (converting ceramides to free bases if total base analysis is desired). Incubate at 37°C
for 1 hour.

» Phase Separation: Add Chloroform and Water to achieve final ratio 1:1:0.9 (C:M:W).
Centrifuge at 3000 x g for 10 min.

o Collection: Collect the lower organic phase (contains sphingoid bases).

e Drying: Evaporate under Nitrogen stream. Reconstitute in MeOH for LC-MS.

Functional Assay: INKT Cell Activation

Objective: Validate immunomodulatory capacity.

e Culture: Co-culture CD1d-expressing Antigen Presenting Cells (APCs) with iINKT hybridoma
cells.

e Treatment:
o Control: Vehicle (DMSO).
o Positive Control:

-GalCer (100 ng/mL).

o Experimental: 15-Methylhexadecasphinganine (1-10
M).
o Readout: Measure IL-2 cytokine release via ELISA after 24 hours.

o Expected Result: 15-Methylhexadecasphinganine alone should induce minimal IL-2.
When co-administered with
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-GalCer, it should dose-dependently reduce IL-2 production (competitive antagonism).

Therapeutic Implications
Drug Development Context

The pharmaceutical industry is increasingly targeting the microbiome-host interface. 15-
Methylhexadecasphinganine represents a lead compound for:

o |IBD Therapeutics: As a "postbiotic" supplement to restore mucosal tolerance in Ulcerative
Colitis patients with low Bacteroides abundance.

o Autoimmune Modulation: Potential to dampen systemic iNKT cell overactivation in conditions
like asthma or lupus.

o Biomarker Discovery: Low fecal levels of this lipid may serve as a diagnostic stratification
biomarker for "microbiome-deficient" IBD phenotypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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